molecular formula C13H11BrClN3O2 B12524435 N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine CAS No. 656237-77-3

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine

Cat. No.: B12524435
CAS No.: 656237-77-3
M. Wt: 356.60 g/mol
InChI Key: NRMSTNSGZHFNCA-MRVPVSSYSA-N
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Description

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine is a complex organic compound characterized by the presence of a bromophenyl group, a chloro group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenyl group can be involved in substitution reactions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted pyridine derivatives.

Scientific Research Applications

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine apart is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

656237-77-3

Molecular Formula

C13H11BrClN3O2

Molecular Weight

356.60 g/mol

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine

InChI

InChI=1S/C13H11BrClN3O2/c1-8(9-2-4-10(14)5-3-9)17-13-12(18(19)20)11(15)6-7-16-13/h2-8H,1H3,(H,16,17)/t8-/m1/s1

InChI Key

NRMSTNSGZHFNCA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2=NC=CC(=C2[N+](=O)[O-])Cl

Origin of Product

United States

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